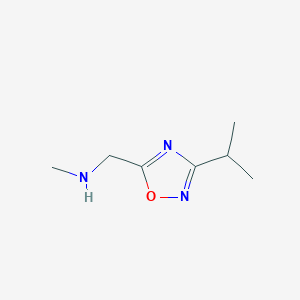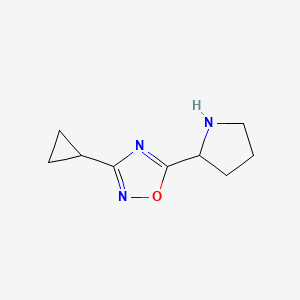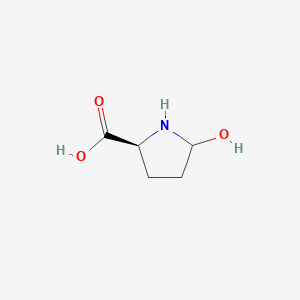
5-Hydroxyproline
Descripción general
Descripción
5-Hydroxyproline, also known as (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, is a non-standard amino acid derived from proline. It is a significant component of collagen, the primary structural protein in the extracellular space in various connective tissues. This compound plays a crucial role in the stability and structure of collagen, contributing to the sharp twisting of the collagen helix .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Hydroxyproline can be synthesized through the hydroxylation of proline. This reaction is catalyzed by the enzyme prolyl hydroxylase, which requires molecular oxygen, ferrous iron, and ascorbate as cofactors. The hydroxylation occurs at the gamma carbon of proline, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of collagen or gelatin. The process involves breaking down these proteins into their constituent amino acids, including this compound. This method is widely used due to the abundance of collagen in animal tissues .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrroline-5-carboxylate.
Reduction: It can be reduced back to proline under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Pyrroline-5-carboxylate.
Reduction: Proline.
Substitution: Various substituted proline derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxyproline has numerous applications in scientific research:
Chemistry: It is used as a marker for collagen content in biochemical assays.
Biology: It plays a role in the study of collagen stability and structure.
Medicine: It is used in the diagnosis of bone turnover and liver fibrosis.
Industry: It is utilized in the production of collagen-based products and supplements
Mecanismo De Acción
The primary mechanism of action of 5-Hydroxyproline involves its incorporation into collagen. The hydroxylation of proline residues in collagen increases the stability of the collagen triple helix. This stabilization is primarily due to stereoelectronic effects rather than hydration of the hydroxyproline residues .
Comparación Con Compuestos Similares
Proline: The parent compound of 5-Hydroxyproline, lacking the hydroxyl group.
Hydroxylysine: Another hydroxylated amino acid found in collagen.
Pyrroline-5-carboxylate: An oxidation product of this compound
Uniqueness: this compound is unique due to its role in collagen stability. Unlike proline, the hydroxyl group in this compound allows for additional hydrogen bonding, which enhances the structural integrity of collagen. This property is not shared by other similar compounds, making this compound essential for maintaining the stability and function of connective tissues .
Propiedades
IUPAC Name |
(2S)-5-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-4-2-1-3(6-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXNPIASYUWLN-WUCPZUCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


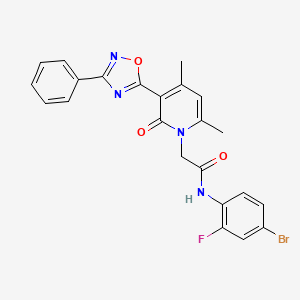
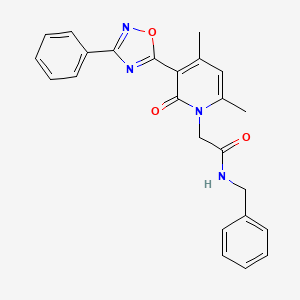
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3207300.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B3207308.png)
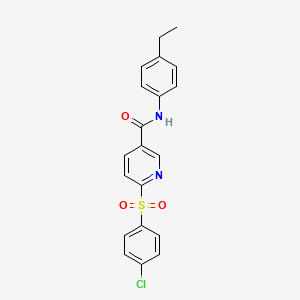
![N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B3207334.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B3207341.png)
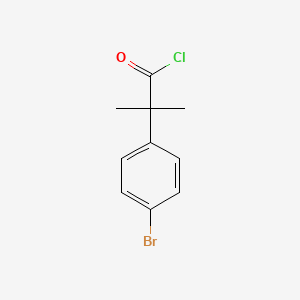
![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B3207358.png)
![8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3207368.png)
